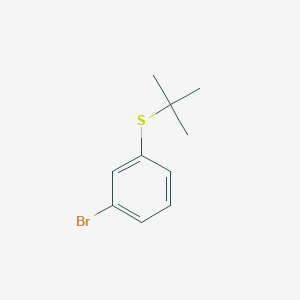

1-溴-3-叔丁基硫代苯

描述

Synthesis Analysis

The synthesis of 1-Bromo-3-t-butylthiobenzene is usually achieved through the reaction between t-butylthiobenzene and bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. The product is then purified through various methods, including crystallization, chromatography, and distillation.

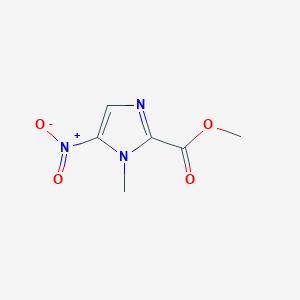

Molecular Structure Analysis

The molecular formula of 1-Bromo-3-t-butylthiobenzene is C10H13BrS. Its molecular weight is 245.18 g/mol.

Chemical Reactions Analysis

1-Bromo-3-t-butylthiobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Physical And Chemical Properties Analysis

1-Bromo-3-t-butylthiobenzene has a molecular weight of 293.24 g/mol and a melting point of 128–130 °C. It has a density of 1.36 g/cm3 and a boiling point of 363.5 °C. In addition, the compound is stable under normal conditions but decomposes when exposed to elevated temperatures or light.

科学研究应用

合成和材料科学

1-溴-3-叔丁基硫代苯是有机合成和材料科学领域中备受关注的化合物。它的衍生物和相关化合物已被探索用于各种应用,包括合成具有特定性质的复杂分子和材料。

异吲哚衍生物的合成:1-溴-2-(1-异硫氰酸酯烷基)苯(易于从溴苯基前体衍生)与正丁基锂的反应生成锂代苯,后者环化生成 2,3-二氢-1H-异吲哚-1-硫酮。该方法提供了一种合成异吲哚衍生物的途径,这些衍生物在药物化学和材料科学中很有价值 (Kobayashi et al., 2013).

共轭共聚物的合成:对二嵌段共轭共聚物(特别是聚(3-丁基噻吩)-b-聚(3-辛基噻吩))的研究揭示了合成方法的见解,这些方法可能可以适用于 1-溴-3-叔丁基硫代苯衍生物。这些材料因其在有机电子和光伏中的应用而具有重要意义 (Wu et al., 2009).

高级有机合成:1-溴-1-锂代乙烯的合成及其与各种亲电试剂的反应突出了溴-锂试剂在有机合成中的用途,这可能与涉及 1-溴-3-叔丁基硫代苯或其类似物的反应有关 (Novikov & Sampson, 2005).

离解电子附着研究:对溴-氯苯衍生物的离解电子附着研究提供了电子与卤代芳香族化合物相互作用的见解。这种基础研究可以为设计具有特定电子性质的材料提供信息,与 1-溴-3-叔丁基硫代苯的衍生物相关 (Mahmoodi-Darian et al., 2010).

安全和危害

作用机制

Pharmacokinetics

18 g/mol) and LogP value (4.33970) , which is a measure of its lipophilicity, can influence its absorption and distribution within the body. Its metabolic and excretion pathways would likely involve enzymatic transformations and renal or hepatic clearance, respectively.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-t-butylthiobenzene. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with target molecules. Additionally, its stability and efficacy could be influenced by storage conditions .

属性

IUPAC Name |

1-bromo-3-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUYMJXPWBBKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613130 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-t-butylthiobenzene | |

CAS RN |

135883-40-8 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

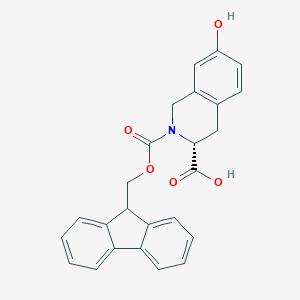

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)

![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)